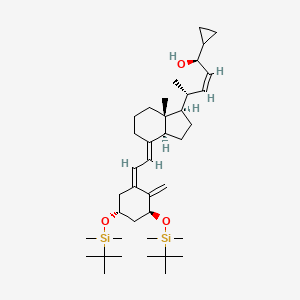
Impurity of Calcipotriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Impurity of Calcipotriol” refers to various by-products and degradation products that can be found during the synthesis and storage of Calcipotriol, a synthetic derivative of calcitriol (a form of vitamin D). Calcipotriol is primarily used in the treatment of psoriasis due to its ability to regulate cell proliferation and differentiation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcipotriol involves several steps, starting from the precursor calcitriol. The process includes selective protection and deprotection of hydroxyl groups, introduction of a cyclopropyl group, and formation of the seco-steroid structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of Calcipotriol and its impurities involves large-scale chemical synthesis with stringent quality control measures. The process includes purification steps such as crystallization, chromatography, and recrystallization to isolate the desired product and remove impurities .
化学反応の分析
Types of Reactions
Impurities of Calcipotriol can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can alter the structure of impurities, leading to different by-products.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the impurity molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and minimize side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Calcipotriol. These impurities can affect the stability and efficacy of the final pharmaceutical product .
科学的研究の応用
Understanding Calcipotriol and Its Impurities
Calcipotriol (chemical formula: C27H40O3) is effective in managing psoriasis by regulating keratinocyte proliferation and differentiation. The compound can undergo various degradation pathways, leading to the formation of impurities such as pre-calcipotriene and other isomers. These impurities can arise during synthesis or storage and may possess biological activity that could influence treatment outcomes.
High-Performance Liquid Chromatography (HPLC)
A prominent method for analyzing calcipotriol impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method has been validated for its specificity, accuracy, and precision in separating calcipotriol from its impurities, including:
- Pre-Calcipotriene
- Impurities B, C, and D
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | RP-C18 150 × 4.6 mm, 2.7 µm |
| Temperature | 50°C |
| Mobile Phase | Water, methanol, acetonitrile |
| Detection Wavelengths | 264 nm (Calcipotriene), 240 nm (BD) |
The HPLC method allows for the quantitative determination of impurities in both bulk substances and formulated products, ensuring compliance with pharmacopoeial standards .
Regulatory bodies such as the European Pharmacopoeia set stringent limits on impurity levels in pharmaceutical products. For calcipotriol, the total level of impurities must not exceed 2% . Adherence to these guidelines is crucial for ensuring patient safety and drug efficacy.
作用機序
The mechanism of action of Calcipotriol involves binding to the vitamin D receptor (VDR) in the skin cells. This binding modulates gene expression, leading to reduced proliferation and increased differentiation of keratinocytes. The impurities of Calcipotriol can potentially interfere with this mechanism by altering the binding affinity or stability of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to Calcipotriol include other vitamin D analogs such as calcitriol, tacalcitol, and maxacalcitol. These compounds share a similar structure and mechanism of action but differ in their potency, stability, and side effect profiles .
Uniqueness
Calcipotriol is unique among these analogs due to its specific modifications that enhance its stability and reduce its hypercalcemic effects. The impurities of Calcipotriol, however, can compromise these advantages by introducing variability in the drug’s performance .
Conclusion
Understanding the impurities of Calcipotriol is essential for ensuring the safety, efficacy, and quality of this important pharmaceutical compound. Ongoing research and stringent quality control measures are necessary to manage these impurities and optimize the therapeutic potential of Calcipotriol.
特性
IUPAC Name |
(Z,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16-,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-NGKZUPQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C\[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













